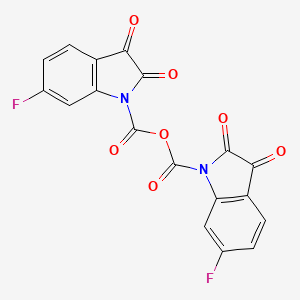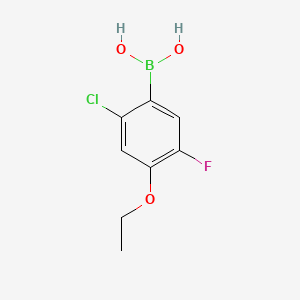
(2-Chloro-4-ethoxy-5-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-ethoxy-5-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C8H9BClFO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-ethoxy-5-fluorophenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-4-ethoxy-5-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or alcoholic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols.
Reduction: Boranes or boronate esters.
Applications De Recherche Scientifique
(2-Chloro-4-ethoxy-5-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Chloro-4-ethoxy-5-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid reacts with the palladium-aryl complex, transferring the aryl group from boron to palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
(2-Chloro-4-ethoxy-5-fluorophenyl)boronic acid can be compared with other boronic acids, such as:
4-Fluorophenylboronic acid: Similar in structure but lacks the chloro and ethoxy substituents.
2-Fluorophenylboronic acid: Similar but lacks the chloro and ethoxy groups.
5-Chloro-2-fluorophenylboronic acid: Similar but lacks the ethoxy group.
The presence of the chloro, ethoxy, and fluoro substituents in this compound makes it unique and can influence its reactivity and selectivity in chemical reactions .
Propriétés
Formule moléculaire |
C8H9BClFO3 |
|---|---|
Poids moléculaire |
218.42 g/mol |
Nom IUPAC |
(2-chloro-4-ethoxy-5-fluorophenyl)boronic acid |
InChI |
InChI=1S/C8H9BClFO3/c1-2-14-8-4-6(10)5(9(12)13)3-7(8)11/h3-4,12-13H,2H2,1H3 |
Clé InChI |
MBDUSDWNVOGZBP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1Cl)OCC)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-7-phenyldibenzo[b,d]furan](/img/structure/B14032901.png)
![2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-h]quinazoline](/img/structure/B14032902.png)
![8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL](/img/structure/B14032928.png)

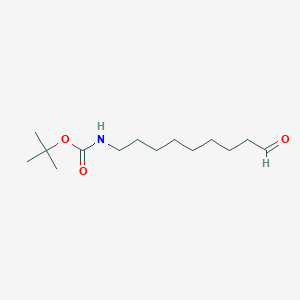
![4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one](/img/structure/B14032946.png)

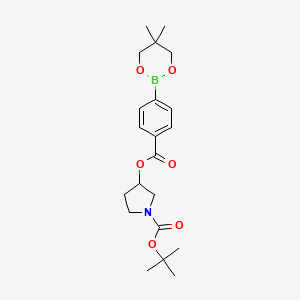
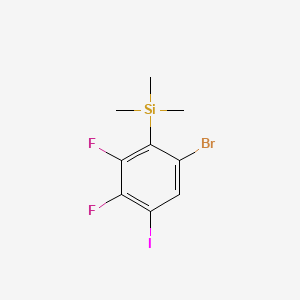
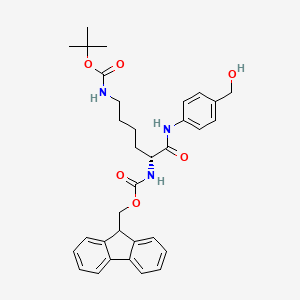
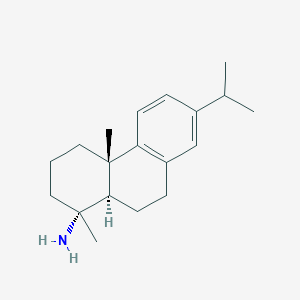
![N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B14032980.png)
![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)
